Acetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-2-piperidinyl-, hydrochloride
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Overview
Description
Acetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-2-piperidinyl-, hydrochloride is a complex organic compound with a unique structure that combines elements of acetamide, furobenzopyran, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-2-piperidinyl-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the furobenzopyran core, followed by the introduction of the piperidinyl group and the acetamide moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-2-piperidinyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Acetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-2-piperidinyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-2-piperidinyl-, hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the compound’s specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different substituents.
Furobenzopyran derivatives: Molecules that share the furobenzopyran core but have different functional groups.
Piperidinyl compounds: Compounds containing the piperidinyl group with various other moieties.
Uniqueness
The uniqueness of Acetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-2-piperidinyl-, hydrochloride lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in other compounds.
Properties
CAS No. |
75616-57-8 |
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Molecular Formula |
C20H23ClN2O4 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-12-10-17(24)26-20-14(12)6-7-15-18(20)19(13(2)25-15)21-16(23)11-22-8-4-3-5-9-22;/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,21,23);1H |
InChI Key |
JWBRXHZURZUGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)NC(=O)CN4CCCCC4.Cl |
Origin of Product |
United States |
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